molecular formula C7H14N2 B8513682 4-Methyl-2,7-diazabicyclo[3.3.0]octane

4-Methyl-2,7-diazabicyclo[3.3.0]octane

Cat. No.: B8513682
M. Wt: 126.20 g/mol
InChI Key: ZJUCOCSYMWOBPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2,7-diazabicyclo[3.3.0]octane is a bicyclic compound featuring a fused bicyclo[3.3.0]octane scaffold with two nitrogen atoms at positions 2 and 7 and a methyl substituent at position 2. This structure combines the rigidity of the bicyclic framework with the electronic and steric effects of nitrogen and methyl groups, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

3-methyl-1,2,3,3a,4,5,6,6a-octahydropyrrolo[3,4-b]pyrrole

InChI

InChI=1S/C7H14N2/c1-5-2-9-7-4-8-3-6(5)7/h5-9H,2-4H2,1H3

InChI Key

ZJUCOCSYMWOBPJ-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2C1CNC2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues of Bicyclo[3.3.0]octane Derivatives

Compound Name Heteroatoms/Substituents Key Properties/Applications Source/References
3,7-Diazabicyclo[3.3.0]octane N at positions 3,7 Intermediate for antibacterial agents
3-Benzyl-3,7-diazabicyclo[3.3.0]octane N at 3,7; benzyl at 3 Synthetic intermediate
2,7-Diazabicyclo[3.3.0]octane N at 2,7 Antibacterial agent precursors
3,7-Dioxabicyclo[3.3.0]octane O at 3,7 Natural lignans (e.g., anti-inflammatory)
Palau’amine azabicyclo[3.3.0]octane N in trans-configuration Marine alkaloid core structure

Key Observations :

  • Nitrogen vs. Oxygen Substitution: 3,7-Dioxabicyclo[3.3.0]octane derivatives (e.g., compounds from Magnolia liliflora and Diphylleia sinensis) exhibit reduced basicity compared to diaza analogs, influencing their solubility and hydrogen-bonding interactions .
Physicochemical Properties
  • Basicity : Diazabicyclo[3.3.0]octanes exhibit higher basicity than dioxa analogs due to nitrogen lone pairs, impacting their reactivity in proton-coupled reactions .

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